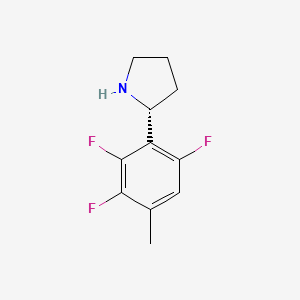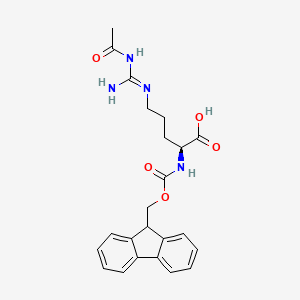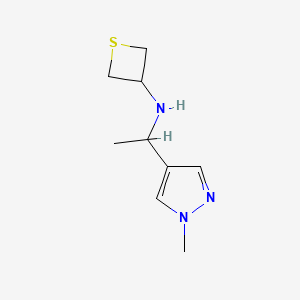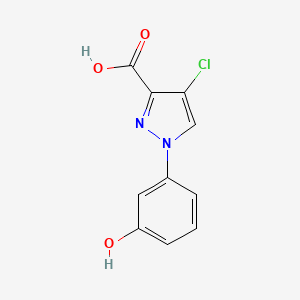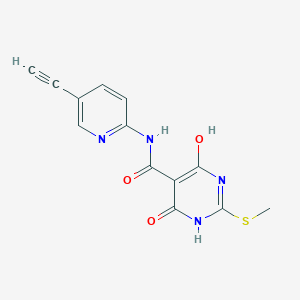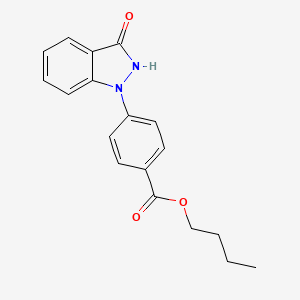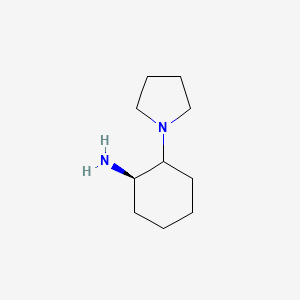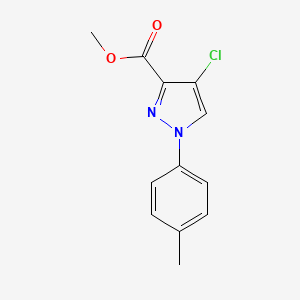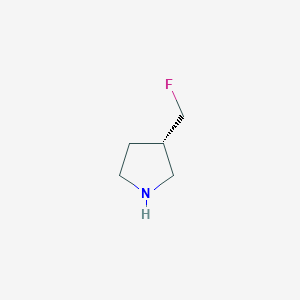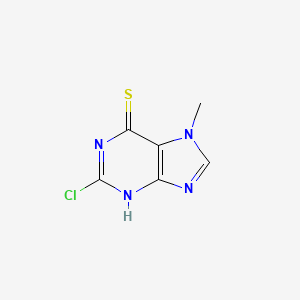![molecular formula C8H13F2N B12932444 1,1-Difluorospiro[2.5]octan-5-amine](/img/structure/B12932444.png)
1,1-Difluorospiro[2.5]octan-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluorospiro[2.5]octan-5-amine is a chemical compound characterized by its unique spirocyclic structure, which includes a spiro junction between a cyclohexane ring and a cyclopropane ring. The presence of two fluorine atoms at the spiro junction imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1,1-Difluorospiro[2.5]octan-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclohexanone and difluorocarbene precursors.
Reaction Conditions: The key step involves the generation of difluorocarbene, which reacts with cyclohexanone to form the spirocyclic intermediate. This reaction is often carried out under basic conditions using reagents like sodium hydride or potassium tert-butoxide.
Amination: The spirocyclic intermediate is then subjected to amination using ammonia or primary amines under suitable conditions to yield this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1,1-Difluorospiro[2.5]octan-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various substituted derivatives. Common reagents for these reactions include sodium azide or thiols.
Hydrolysis: Acidic or basic hydrolysis can cleave the spirocyclic ring, resulting in the formation of open-chain compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1-Difluorospiro[2.5]octan-5-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Its unique structure and reactivity make it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which 1,1-Difluorospiro[2.5]octan-5-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to improved biological activity. The compound may also participate in specific pathways, modulating biochemical processes and cellular functions.
Comparison with Similar Compounds
1,1-Difluorospiro[2.5]octan-5-amine can be compared with other similar compounds, such as:
1,1-Difluorospiro[2.5]octan-6-amine: This compound has a similar spirocyclic structure but differs in the position of the amine group.
1,1-Difluorospiro[2.5]octan-6-one: This ketone derivative shares the spirocyclic core but lacks the amine functionality.
1,1-Difluorospiro[2.5]octane: The parent hydrocarbon structure without any functional groups.
The uniqueness of this compound lies in its specific combination of fluorine atoms and amine group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13F2N |
|---|---|
Molecular Weight |
161.19 g/mol |
IUPAC Name |
2,2-difluorospiro[2.5]octan-7-amine |
InChI |
InChI=1S/C8H13F2N/c9-8(10)5-7(8)3-1-2-6(11)4-7/h6H,1-5,11H2 |
InChI Key |
VKBWRIANPDWHLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2(C1)CC2(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


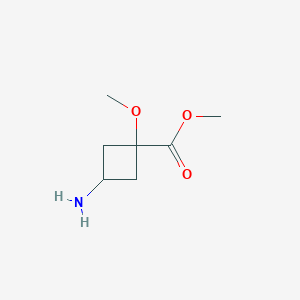
![4-[(4-Methoxyacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide](/img/structure/B12932371.png)
![5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12932375.png)
